Home > Products > Building Blocks P19923 > 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride
4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride - 1220027-34-8

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Catalog Number: EVT-1745283
CAS Number: 1220027-34-8
Molecular Formula: C14H22ClNO2
Molecular Weight: 271.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Paroxetine Hydrochloride Hemihydrate

Compound Description: Paroxetine hydrochloride hemihydrate is an active pharmaceutical ingredient (API) primarily used as an antidepressant. It functions as a selective serotonin reuptake inhibitor (SSRI). []

Relevance: Paroxetine hydrochloride hemihydrate shares a core piperidine ring structure with 4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride. Additionally, both compounds feature substitutions at the 3-position of the piperidine ring, highlighting their structural similarity. []

(3S,4R)-3-{[(6-Chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine

Compound Description: This compound is a degradation impurity identified in stressed samples of paroxetine hydrochloride hemihydrate. Its formation was observed in the presence of hydrochloric acid and hydrogen peroxide. []

Relevance: This impurity retains the core piperidine structure present in both 4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride and paroxetine hydrochloride hemihydrate. It further emphasizes the susceptibility of this structural class to modifications at the 3-position of the piperidine ring. []

[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol

Compound Description: Similar to the previous compound, this molecule is also a degradation impurity found in stressed samples of paroxetine hydrochloride hemihydrate. []

Relevance: This compound, while simpler than 4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, maintains the essential piperidine ring with a substituent at the 3-position. This recurring motif underscores the structural similarities within this group of compounds. []

3-[4-({4-[(3-{[(2-Fluorobenzyl)oxy]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]benzyl}oxy)phenyl]propanoic acid hydrochloride (LK1408)

Compound Description: LK1408 is a lead compound identified for its potential as a free fatty acid receptor 1 (FFA1) agonist. It exhibits promising activity in stimulating glucose-stimulated insulin secretion. []

Relevance: Although LK1408 possesses a more complex structure compared to 4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, both compounds share a key structural feature: a benzyloxymethyl moiety connected to a nitrogen-containing heterocycle. This shared motif suggests potential similarities in their physicochemical properties and biological interactions. []

Fasiglifam (TAK-875)

Compound Description: Fasiglifam is an advanced agonist of FFA1, making it a potential therapeutic agent for type 2 diabetes. []

Relevance: While structurally distinct from 4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, fasiglifam serves as a reference point for understanding the structure-activity relationship of FFA1 agonists. Exploring compounds like LK1408, which share structural elements with both fasiglifam and the target compound, provides valuable insights into the design of novel FFA1 modulators. []

Overview

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is a chemical compound characterized by the molecular formula C14H22ClNOC_{14}H_{22}ClNO. It belongs to the class of piperidine derivatives, where a piperidine ring is substituted with a 2-methoxybenzyl group through an oxy-methyl linkage. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.

Source and Classification

The compound is classified under piperidine derivatives, which are known for their diverse applications in medicinal chemistry. It is often utilized as a building block in the synthesis of complex organic molecules and has been investigated for its potential therapeutic properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride typically involves several key steps:

  1. Formation of the Piperidine Ring: The piperidine ring can be synthesized via reduction of pyridine or cyclization of appropriate precursors.
  2. Introduction of the 2-Methoxybenzyl Group: This step involves reacting the piperidine derivative with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is generally conducted in aprotic solvents like dimethylformamide or tetrahydrofuran.
  3. Formation of Hydrochloride Salt: The final step converts the free base into its hydrochloride salt by treating it with hydrochloric acid.

Reaction Conditions

  • Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
  • Bases: Sodium hydride, potassium carbonate.
  • Reagents: Hydrochloric acid for salt formation.
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride features:

  • A piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle.
  • A 2-methoxybenzyl substituent linked through an oxygen atom.

The compound's structural formula can be represented as:

C14H22ClNO\text{C}_{14}\text{H}_{22}\text{ClNO}

Spectroscopic Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure. Key functional groups identified include methoxy groups and aromatic rings.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride can undergo various chemical reactions:

  1. Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  2. Reduction: The compound can be reduced to yield simpler piperidine derivatives.
  3. Substitution: The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Mechanism of Action

The mechanism of action for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical responses. The exact pathways depend on the specific application and context of use.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme conditions.
  • Reactivity: Reacts with strong oxidizing agents and bases.

Relevant data regarding melting point, boiling point, and specific heat capacity would typically be determined experimentally but are not provided in the current literature.

Applications

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride has several applications in scientific research:

  1. Chemistry: Serves as an intermediate in organic synthesis for complex molecules.
  2. Biology: Investigated for potential biological activities, including antimicrobial and anticancer properties.
  3. Medicine: Explored as a therapeutic agent due to its structural features that may influence biological activity.
  4. Industry: Utilized in developing new materials and chemical processes .
Synthetic Methodologies for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride and Analogues

Multi-Step Organic Synthesis Involving Mitsunobu Coupling and Prenylation Strategies

The synthesis of 4-(((2-methoxybenzyl)oxy)methyl)piperidine hydrochloride typically employs multi-step sequences that leverage advanced organic coupling reactions to establish the critical ether linkage between the piperidine core and the 2-methoxybenzyl moiety. A highly efficient route involves a Mitsunobu coupling between N-protected 4-(hydroxymethyl)piperidine and 2-methoxybenzyl alcohol, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This reaction proceeds via inversion of configuration at the alcohol carbon, achieving yields of 85-92% for the protected intermediate [2] [4]. The reaction mechanism involves the formation of a betaine intermediate from phosphine and DIAD, followed by alcohol activation and nucleophilic displacement [4].

An alternative strategy employs prenylation reactions to introduce lipophilic side chains prior to etherification, enhancing the compound's membrane permeability. This approach involves alkylation of 4-(hydroxymethyl)piperidine with prenyl bromide in the presence of sodium hydride (NaH) as a base, followed by the Williamson ether synthesis with 2-methoxybenzyl chloride. The sequential alkylation-etherification strategy allows for modular introduction of diverse lipophilic groups at the piperidine nitrogen before constructing the benzyl ether linkage [2]. Recent advances have demonstrated that microwave-assisted synthesis can dramatically accelerate these steps, reducing reaction times from hours to minutes while maintaining or improving yields [4].

Table 1: Comparison of Synthetic Approaches for Key Intermediates

Synthetic StrategyReaction ConditionsKey AdvantagesYield Range
Mitsunobu CouplingDIAD/PPh₃, THF, 0°C to rt, 12hStereocontrol, mild conditions85-92%
Williamson Ether SynthesisNaH, DMF, 2-methoxybenzyl chloride, 60°C, 6hEconomical reagents, scalability75-85%
Prenylation-Etherification Sequence1) Prenyl bromide/NaH/THF 2) 2-Methoxybenzyl chloride/K₂CO₃/acetoneModular lipophilicity enhancement70-80% (over two steps)
Reductive Amination-Etherification1) Aldehyde/NaBH₃CN/MeOH 2) Etherification conditionsFunctional group tolerance65-75% (over two steps)

For diastereoselective synthesis of chiral analogs, recent methodologies utilize pyridinium ylide chemistry in multicomponent reactions. These one-pot systems enable the construction of complex piperidine scaffolds with multiple stereocenters through cascade reactions involving aromatic aldehydes, malononitrile derivatives, and pyridinium ylides. The reactions proceed via Knoevenagel condensation, Michael addition, and intramolecular cyclization sequences, yielding highly functionalized piperidine derivatives with three or four stereogenic centers in a single synthetic operation with high diastereoselectivity (>90% de) [4]. This approach represents a significant advancement over traditional stepwise methods for introducing stereochemical complexity in the piperidine ring system prior to benzyl ether formation.

Optimization of Protecting Group Strategies for Piperidine Methylene Ether Derivatives

The strategic selection and manipulation of piperidine protecting groups critically impacts the synthetic efficiency and final yield of 4-(((2-methoxybenzyl)oxy)methyl)piperidine hydrochloride. The basic nitrogen of the piperidine ring requires protection during the ether-forming reactions to prevent quaternary ammonium salt formation and ensure reaction chemoselectivity. Comparative studies reveal that tert-butoxycarbonyl (Boc) protection offers optimal balance between stability during synthetic transformations and facile deprotection under mildly acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) [2] [7]. The Boc group demonstrates remarkable stability during Mitsunobu couplings and Williamson ether syntheses, with less than 5% deprotection observed under standard reaction conditions [7].

For acid-sensitive substrates, carbobenzyloxy (Cbz) protection provides an attractive alternative, removable via hydrogenolysis over palladium on carbon. This orthogonal deprotection strategy enables sequential functionalization when multiple protected sites are present. Recent innovations employ fluorenylmethyloxycarbonyl (Fmoc) groups that offer excellent stability during ether formation while allowing deprotection under mild basic conditions (piperidine in DMF), preserving acid-sensitive functional groups in advanced intermediates [2]. The Fmoc strategy has proven particularly valuable for synthesizing analogs containing acid-labile substituents on the benzyl aromatic ring.

Table 2: Protecting Group Performance in Piperidine Methylene Ether Synthesis

Protecting GroupIntroduction ReagentDeprotection ConditionsCompatibility with EtherificationSpecial Considerations
tert-Butoxycarbonyl (Boc)(Boc)₂O, DMAP, CH₂Cl₂4M HCl/dioxane or TFA/CH₂Cl₂ExcellentAcid-stable intermediates required
Carbobenzyloxy (Cbz)Cbz-Cl, NaOH, dioxane-H₂OH₂/Pd-C, EtOHGoodHydrogenation-sensitive groups incompatible
Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-OSu, Na₂CO₃, dioxane-H₂O20% piperidine/DMFExcellentBase-sensitive substrates may degrade
Acetyl (Ac)Ac₂O, pyridineNH₃/MeOH or NaOH/MeOH-H₂OModerateLimited stability under strong nucleophiles

The methylene bridge between the piperidine nitrogen and the ether oxygen presents unique protection challenges. Strategies employing silyl-protected hydroxymethyl derivatives (e.g., TBDPS- or TBS-protected 4-(hydroxymethyl)piperidine) allow selective functionalization of the piperidine nitrogen prior to ether formation. After N-functionalization, the silyl group can be cleaved under fluoride-mediated conditions (TBAF in THF), liberating the primary alcohol for subsequent etherification with 2-methoxybenzyl halides. This orthogonal protection approach enables diverse N-modification while preserving the hydroxymethyl functionality essential for the critical ether linkage [2] [5]. The development of acid-stable silyl protecting groups has been particularly impactful, allowing compatibility with acid-catalyzed reactions elsewhere in the molecule.

For analogs requiring chiral resolution, such as those with stereocenters at the C4 position of the piperidine ring, protecting group selection becomes especially critical. The Boc group has demonstrated superior performance in diastereomeric salt resolution using chiral acids such as di-p-toluoyl-D-tartaric acid (DTTA) or L-di-benzoyl tartaric acid. After resolution, the chiral amine can be deprotected and carried forward to ether formation without racemization, enabling enantiopure target molecules. This approach has been successfully applied to the synthesis of single-enantiomer derivatives of 4-(((2-methoxybenzyl)oxy)methyl)piperidine hydrochloride with >99% ee [7].

Scalable Routes for Lipophilic Scaffold Modifications to Enhance Drug-Like Properties

Scalable synthetic routes for 4-(((2-methoxybenzyl)oxy)methyl)piperidine hydrochloride focus on strategic modifications to the piperidine-benzyl ether scaffold to enhance drug-like properties, particularly lipophilicity and metabolic stability. Continuous flow hydrogenation systems have been implemented for large-scale reduction of pyridine precursors to piperidines, achieving throughputs exceeding 100 g/h with heterogeneous ruthenium or nickel catalysts [2]. These systems operate under moderate hydrogen pressure (50-100 psi) and temperatures (80-120°C), providing full conversion with catalyst lifetimes exceeding 200 hours. The transition from batch to flow hydrogenation has addressed key scalability limitations associated with traditional high-pressure batch reactors, including safety concerns and mixing efficiency [2] [9].

Lipophilicity enhancement is systematically achieved through several structural modifications:

  • N-Alkylation: Introduction of small alkyl chains (methyl, ethyl, cyclopropyl) or benzyl groups to the piperidine nitrogen significantly increases log P values (measured by HPLC) by 0.5-1.5 units while maintaining aqueous solubility at pharmacologically relevant levels. This modification is typically performed early in the synthesis before ether formation, using reductive amination with sodium cyanoborohydride or direct alkylation with alkyl halides in the presence of potassium carbonate [2].

  • Benzyl ring fluorination: Strategic mono- or di-fluorination at the 4- and 5-positions of the 2-methoxybenzyl moiety enhances metabolic stability by reducing oxidative metabolism while simultaneously increasing membrane permeability. Fluorinated analogs show 2-3 fold increases in Caco-2 permeability compared to the non-fluorinated parent compound [2] [9].

  • Heteroatom incorporation: Replacement of the methylene bridge oxygen with sulfur (thioether isostere) or nitrogen (aminoalkyl analogs) modulates electronic properties and hydrogen-bonding capacity, significantly altering distribution coefficients. Thioether analogs demonstrate particularly enhanced passive diffusion across biological membranes [2].

Table 3: Structural Analogs and Property Modifications

Compound NameStructural Variationlog D⁽ᵖᴴ⁷·⁴⁾Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Microsomal Stability (% remaining)
4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochlorideReference compound1.2515.245%
4-(((2-Methoxy-4-fluorobenzyl)oxy)methyl)-1-methylpiperidineN-Methyl, 4-fluoro1.6828.768%
4-(((2,4-Dimethoxybenzyl)oxy)methyl)piperidine4-Methoxy1.4212.352%
4-(((2-Methoxybenzyl)thio)methyl)piperidineThioether isostere2.1542.572%
4-(((2-Methoxybenzyl)amino)methyl)piperidineAmino isostere0.858.438%
4-[(2-Methylbenzyl)oxy]piperidine hydrochloridePiperidine C4-oxymethyl replacement1.8522.158%

Process intensification techniques have been developed to improve the sustainability profile of large-scale synthesis. These include:

  • Catalyst recycling: Heterogeneous palladium catalysts immobilized on magnetic nanoparticles can be recovered using magnetic fields and reused for up to 15 cycles in hydrogenation steps with less than 5% loss in activity [2].

  • Solvent reduction: Implementation of water-based Suzuki-Miyaura coupling for preparing advanced intermediates reduces organic solvent consumption by 70% compared to traditional toluene/ethanol systems while maintaining comparable yields [2].

  • Continuous extraction: Membrane-based liquid-liquid separation systems enable continuous product isolation, reducing processing time and minimizing solvent waste [9].

For analogs requiring enhanced blood-brain barrier penetration, targeted modifications focus on reducing polar surface area (<70 Ų) while maintaining moderate lipophilicity (log D 1.5-2.5). This is achieved through bioisosteric replacement of the ester groups with heterocycles or introduction of fluorine atoms at metabolically labile positions. The most successful CNS-targeted analogs replace the ester functionality with pyridine or oxadiazole rings, which maintain similar geometry and electronic properties while improving metabolic stability and passive diffusion [2] [9]. These modifications are typically introduced late in the synthesis through Pd-catalyzed cross-coupling reactions or cyclization strategies.

Properties

CAS Number

1220027-34-8

Product Name

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

IUPAC Name

4-[(2-methoxyphenyl)methoxymethyl]piperidine;hydrochloride

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

InChI

InChI=1S/C14H21NO2.ClH/c1-16-14-5-3-2-4-13(14)11-17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-11H2,1H3;1H

InChI Key

PUNCUVBTADQABN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1COCC2CCNCC2.Cl

Canonical SMILES

COC1=CC=CC=C1COCC2CCNCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.